

An In-depth Technical Guide to 2,6-Pyridinedicarboxaldehyde (CAS 5431-44-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Pyridinedicarboxaldehyde

Cat. No.: B058191

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **2,6-Pyridinedicarboxaldehyde** (CAS: 5431-44-7), a pivotal heterocyclic compound in modern chemistry. Also known as 2,6-diformylpyridine, its unique molecular architecture, featuring a pyridine ring with two highly reactive aldehyde groups, renders it an exceptionally versatile building block.^{[1][2]} This guide details its physicochemical properties, synthesis methodologies, and diverse applications, particularly in the realms of coordination chemistry, pharmaceutical development, and materials science.^{[1][3]} Detailed experimental protocols for its synthesis and analysis are provided, alongside graphical representations of key workflows and logical processes to support advanced research and development activities.

Physicochemical Properties

2,6-Pyridinedicarboxaldehyde is typically a white to tan crystalline solid.^[2] Its core structure consists of a central pyridine ring substituted at the 2 and 6 positions with aldehyde functional groups, which are key to its reactivity.^[1] A summary of its essential physicochemical and computational data is presented in Table 1.

Table 1: Physicochemical and Computational Properties of **2,6-Pyridinedicarboxaldehyde**

Property	Value	Reference
<hr/>		
Identifier		
CAS Number	5431-44-7	[4] [5]
IUPAC Name	Pyridine-2,6-dicarbaldehyde	[4]
Synonyms	2,6-Diformylpyridine, 2,6-Pyridine dialdehyde, PDA	[1] [4] [6]
<hr/>		
Molecular		
Molecular Formula	C ₇ H ₅ NO ₂	[5] [7]
Molecular Weight	135.12 g/mol	[5] [7]
InChI	1S/C7H5NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-5H	[4]
InChIKey	PMWXGSWIOOVHEQ-UHFFFAOYSA-N	[4] [8]
SMILES	O=CC1=NC(C=O)=CC=C1	[6]
<hr/>		
Physical		
Appearance	White to tan powder/crystalline solid	[2]
Melting Point	124-125 °C	[8]
Boiling Point	152-154 °C at 103 mmHg	[2] [8]
Solubility	Moderate solubility in chloroform and methanol	[2]
<hr/>		
Computational		
TPSA (Topological Polar Surface Area)	47.03 Å ²	[6]
LogP	0.7066	[6]
Hydrogen Bond Acceptors	3	[6]

Synthesis and Manufacturing

The synthesis of **2,6-Pyridinedicarboxaldehyde** can be broadly classified into two primary strategies: oxidation of a precursor like 2,6-dimethylpyridine or 2,6-pyridinedimethanol, and the reduction of pyridine diesters or amides.[9]

Experimental Protocol: Oxidation of 2,6-Pyridinedimethanol

This method utilizes selenium dioxide as an oxidizing agent to achieve a high yield.

Materials:

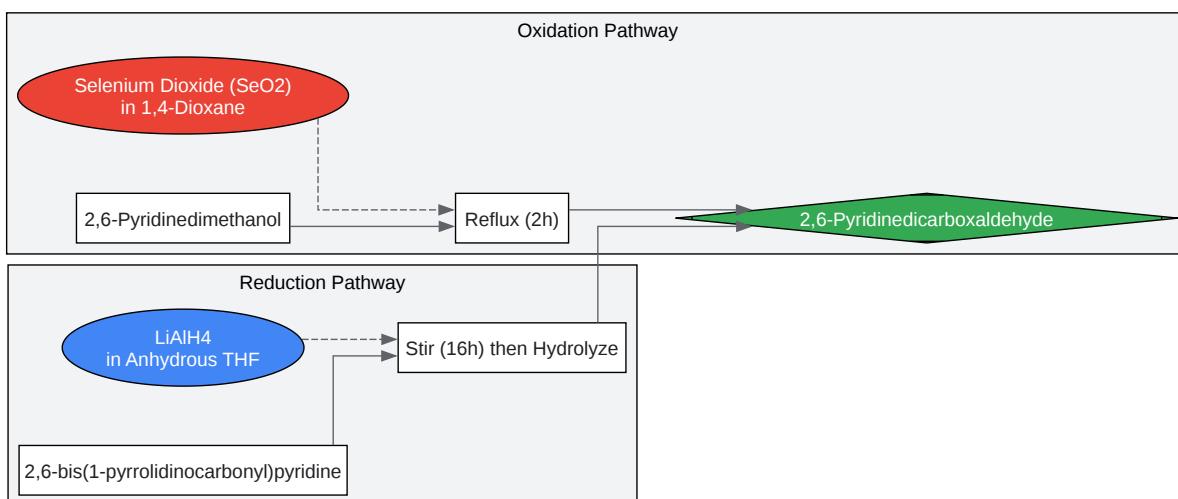
- 2,6-Pyridinedimethanol (starting material)
- Selenium dioxide (SeO_2)
- 1,4-dioxane
- Celite

Procedure:

- Dissolve 300 mg (2.17 mmol) of 2,6-pyridinedimethanol in 50 ml of 1,4-dioxane.[7]
- Add 2.6 g (23.8 mmol) of selenium dioxide to the solution.[7]
- Reflux the mixture with stirring for 2 hours.[7]
- After the reaction is complete, cool the mixture to room temperature.[7]
- Filter the mixture through a Celite-filled filter to remove the selenium dioxide precipitate.[7]
- The resulting filtrate is distilled under reduced pressure and dried to yield the final product.[7]
- This protocol has been reported to achieve a 99% yield.[7]

Experimental Protocol: Reduction of 2,6-bis(1-pyrrolidinocarbonyl)pyridine

This method employs a strong reducing agent, Lithium aluminum hydride (LiAlH₄), to convert a pyridine diamide derivative to the dialdehyde.


Materials:

- 2,6-bis(1-pyrrolidinocarbonyl)pyridine
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous Tetrahydrofuran (THF)
- 2 M aqueous hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂)
- Sodium sulfate (Na₂SO₄)
- Ether

Procedure:

- Prepare a solution of LiAlH₄ (0.31 g, 8.24 mmol) in 3 mL of anhydrous THF and cool to 0 °C.
[7]
- Slowly add a solution of 2,6-bis(1-pyrrolidinocarbonyl)pyridine (3.0 g, 11 mmol) in 20 mL of anhydrous THF to the stirring LiAlH₄ solution.[7]
- Stir the reaction mixture in a total of 30 mL of anhydrous THF for 16 hours.[7]
- After the reaction period, carefully hydrolyze the mixture with 2 M aqueous HCl.[7]
- Separate the organic phase. Extract the aqueous phase with dichloromethane (5 x 10 mL).
[7]
- Combine all organic phases and dry over sodium sulfate.[7]

- Remove the solvent in *vacuo*. Recrystallize the resulting product from ether to obtain an almost colorless powder.[7]
- This protocol has been reported to achieve a 76% yield.[7]

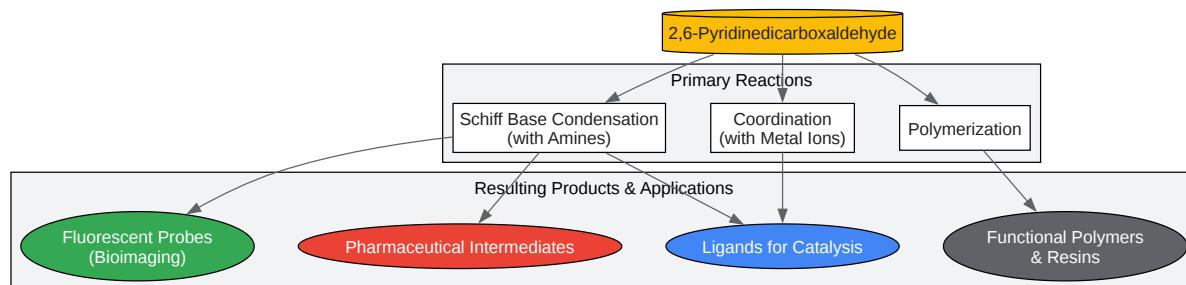

[Click to download full resolution via product page](#)

Figure 1: Key Synthesis Pathways for **2,6-Pyridinedicarboxaldehyde**.

Key Applications and Reactions

The dual aldehyde functionality makes **2,6-Pyridinedicarboxaldehyde** a valuable precursor in numerous synthetic applications.[1] Its ability to undergo condensation reactions and form coordination complexes is central to its utility.[1]

- Ligand Development and Catalysis: It is extensively used to create ligands for metal complexes.[1] The pyridine nitrogen and aldehyde oxygens can coordinate with metal ions, forming stable structures crucial for catalysis and the development of advanced functional materials.[1][3]
- Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders and functioning as urease inhibitors.[1][8]
- Fluorescent Probes: It is a building block for developing fluorescent probes for bioimaging.[1] For example, it has been used to prepare boron-dipyrrromethene (BODIPY)-based probes for the detection of metal ions.[8]
- Materials Science: It is employed in the synthesis of novel materials such as N-heterocyclic chitosan aerogels for biomedical applications and functionalized resins for the preconcentration of trace elements.[2][8]

[Click to download full resolution via product page](#)

Figure 2: Application Workflow from Core Compound to Final Products.

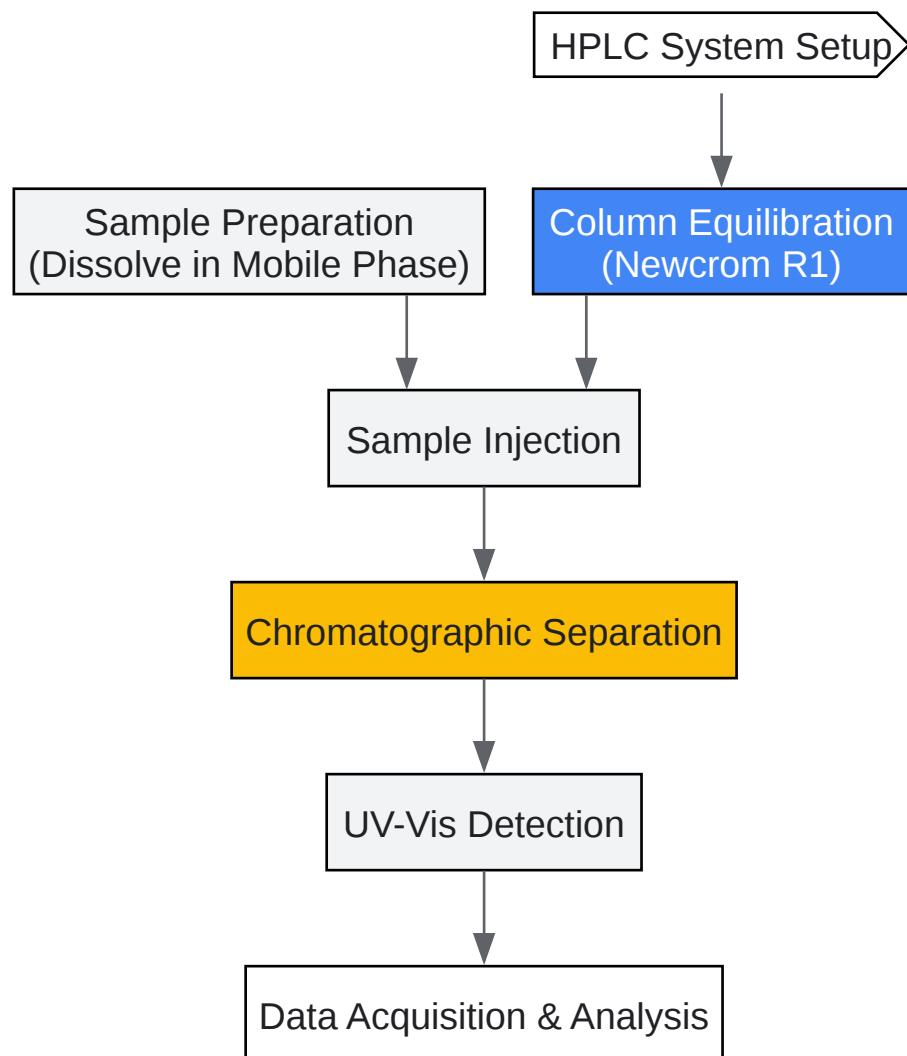
Analytical Methodologies

Confirming the purity and identity of **2,6-Pyridinedicarboxaldehyde** is critical. High-Performance Liquid Chromatography (HPLC) is a common method for its analysis.

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol outlines a general method for the separation and analysis of **2,6-Pyridinedicarboxaldehyde**.

Instrumentation & Columns:


- HPLC system with a suitable detector (e.g., UV-Vis).
- Analytical Column: Newcrom R1 reverse-phase column.[\[10\]](#)

Mobile Phase:

- A mixture of acetonitrile (MeCN), water, and phosphoric acid.[\[10\]](#)
- For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[\[10\]](#)

Procedure:

- Prepare the mobile phase and degas it thoroughly.
- Equilibrate the Newcrom R1 column with the mobile phase until a stable baseline is achieved.
- Prepare a standard solution of **2,6-Pyridinedicarboxaldehyde** in a suitable solvent (e.g., a component of the mobile phase).
- Inject the sample onto the column.
- Run the analysis under isocratic or gradient conditions as required for optimal separation.
- Detect the analyte at a suitable wavelength.
- This method is scalable and can be adapted for preparative separation to isolate impurities.
[\[10\]](#)

[Click to download full resolution via product page](#)

Figure 3: Generalized Workflow for HPLC Analysis.

Spectroscopic Data

The structure and purity of **2,6-Pyridinedicarboxaldehyde** are typically confirmed using a suite of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectroscopy is used to confirm the proton environment of the molecule.[\[11\]](#)
- Infrared (IR) Spectroscopy: IR spectra show characteristic peaks for the aldehyde C=O and C-H stretches, as well as aromatic ring vibrations.[\[12\]](#)

- Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to confirm the molecular weight of the compound.[4][12]

This data is widely available in chemical databases such as the NIST WebBook.[4][12]

Safety and Handling

2,6-Pyridinedicarboxaldehyde is considered hazardous and requires careful handling.[8][13]

Table 2: GHS Hazard Information

Category	Information
Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[14] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8]
Precautionary Statements	P261: Avoid breathing dust/fume.[14] P280: Wear protective gloves/protective clothing/eye protection/face protection. [15] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Handling and Storage Recommendations:

- Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[13]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (e.g., safety glasses with side-shields). A dust mask (type N95 or equivalent) is recommended.[8][13]

- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13] Recommended storage temperature is 2-8°C.[2][8] Store under an inert atmosphere to maintain stability.[13]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

2,6-Pyridinedicarboxaldehyde is a high-value chemical intermediate with a broad and expanding range of applications in scientific research and industrial development. Its predictable reactivity and ability to serve as a scaffold for complex molecular architectures make it indispensable in pharmaceuticals, catalysis, and materials science.[1][2][3] A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for leveraging its full potential to drive innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2,6-Pyridinedicarboxaldehyde [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. 2,6-Pyridinedicarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. 2,6-Pyridinedicarboxaldehyde 97 5431-44-7 [sigmaaldrich.com]
- 9. Page loading... [guidechem.com]
- 10. Pyridine-2,6-dicarbaldehyde | SIELC Technologies [sielc.com]

- 11. 2,6-Pyridinedicarboxaldehyde(5431-44-7) 1H NMR [m.chemicalbook.com]
- 12. 2,6-Pyridinedicarboxaldehyde [webbook.nist.gov]
- 13. fishersci.com [fishersci.com]
- 14. 2,6-Pyridinedicarboxaldehyde | 5431-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Pyridinedicarboxaldehyde (CAS 5431-44-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058191#2-6-pyridinedicarboxaldehyde-cas-number-5431-44-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com